6-苄氧基-苯并噻唑-2-基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

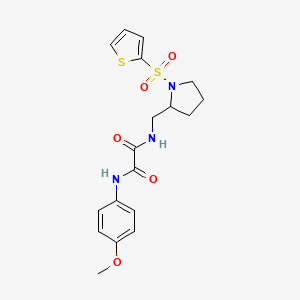

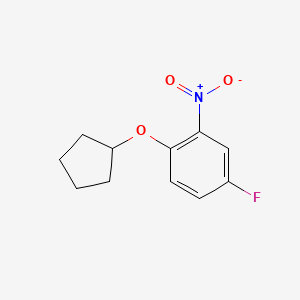

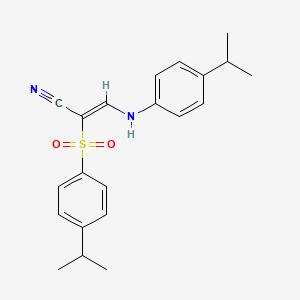

6-Benzyloxy-benzothiazol-2-ylamine is a chemical compound with the molecular formula C14H12N2OS . Its molecular weight is 256.32 g/mol . It is used in laboratory settings for the synthesis of substances .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 6-Benzyloxy-benzothiazol-2-ylamine, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of 6-Benzyloxy-benzothiazol-2-ylamine can be analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures can be examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis

Benzothiazole derivatives, including 6-Benzyloxy-benzothiazol-2-ylamine, have been found to have diverse chemical reactivity. They can undergo a variety of reactions, including reduction, alkylation, and reductive amination . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .科学研究应用

腐蚀抑制

已合成苯并噻唑衍生物,包括与 6-苯氧基苯并噻唑-2-胺结构相关的衍生物,并已证明其能有效抑制酸性环境中碳钢的腐蚀。与苯并噻唑家族中的其他抑制剂相比,这些衍生物提供了更高的抑制效率和稳定性,表明它们在防腐蚀应用中的潜力 (胡等人,2016 年)。

生物活性化合物改造

对用含氟杂环(包括 6-(三氟甲氧基)苯并噻唑-2-胺)改造生物活性化合物进行的研究探索了它们对神经元受体和神经递质释放和再摄取的影响。这表明在神经研究和治疗中具有潜在应用 (索科洛夫等人,2017 年)。

抗菌和抗真菌活性

测试了衍生自 2-氨基苯并噻唑(6-苯氧基苯并噻唑-2-胺的近亲)的化合物对几种微生物的抗菌和抗真菌活性,显示出对几种微生物具有良好至中等功效。这表明在开发新的抗菌剂中具有潜在应用 (Chavan & Pai,2007 年)。

有机合成

通过帕塞里尼三组分反应制备不饱和 α-酰氧基苯并噻唑酰胺,说明了苯并噻唑衍生物在有机合成中的应用。这突出了它在合成复杂有机分子中的效用 (Sheikholeslami-Farahani & Shahvelayati,2013 年)。

抗癌研究

一项关于含有苯并噻唑部分的 4-噻唑烷酮的研究显示了对各种癌细胞系的抗肿瘤筛选,表明苯并噻唑衍生物在抗癌药物开发中的潜力 (哈弗里柳克等人,2010 年)。

作用机制

While the specific mechanism of action for 6-Benzyloxy-benzothiazol-2-ylamine is not mentioned in the retrieved papers, benzothiazole derivatives have been found to possess a wide range of biological properties. They have been used in the development of various therapeutics due to their structural diversity and pharmacological properties .

安全和危害

While specific safety and hazard information for 6-Benzyloxy-benzothiazol-2-ylamine was not found in the retrieved papers, it’s important to handle all chemical compounds with care, following appropriate safety protocols. It’s recommended to use personal protective equipment, work in a well-ventilated area, and avoid release to the environment .

未来方向

Benzothiazole derivatives, including 6-Benzyloxy-benzothiazol-2-ylamine, have shown potential in various fields of research, particularly in the development of new therapeutics . Future research could focus on exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential applications in medicinal chemistry .

属性

IUPAC Name |

6-phenylmethoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWISUPGDHAXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)

![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)

(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)

![3-[(1H-Benzimidazol-2-ylmethyl)thio]propanenitrile](/img/structure/B2665288.png)

![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)